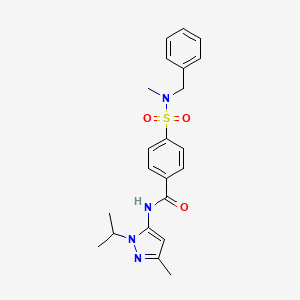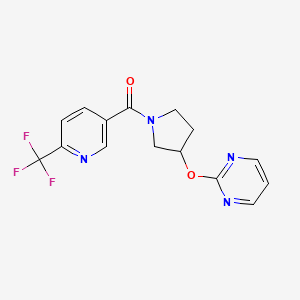
(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, as well as the trifluoromethyl group . The spatial configuration of the atoms in the molecule could have significant effects on its properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyrrolidine rings, as well as the trifluoromethyl group, could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific molecular structure .科学的研究の応用
Metabolism and Pharmacokinetics
The compound PF-00734200, which shares structural similarity with the chemical of interest, was examined for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The study found that PF-00734200 is eliminated through both metabolism and renal clearance, highlighting its potential application in medicinal chemistry, particularly in the context of type 2 diabetes treatment (Sharma et al., 2012).
Synthesis of Novel Compounds
A procedure for synthesizing novel fused chromone–pyrimidine hybrids was described, showcasing the versatility and potential of pyrimidine derivatives in the development of new chemical entities with possible therapeutic applications (Sambaiah et al., 2017).
Structural Analysis
The crystal and molecular structure of a related compound, illustrating the importance of such studies in understanding the interaction mechanisms and designing drugs with improved efficacy and safety profiles (Lakshminarayana et al., 2009).
Development of Drug Formulations
Research into the development of a precipitation-resistant solution formulation aimed at increasing in vivo exposure of a poorly water-soluble compound demonstrates the relevance of chemical modifications for enhancing drug delivery and effectiveness (Burton et al., 2012).
Antimicrobial and Antiproliferative Activities
Novel pyrazole derivatives with pyrimidine components were synthesized and evaluated for their antimicrobial and anticancer activities, underlining the compound's potential utility in the development of new therapeutic agents (Hafez et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-3-2-10(8-21-12)13(23)22-7-4-11(9-22)24-14-19-5-1-6-20-14/h1-3,5-6,8,11H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXVHJKFGZWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
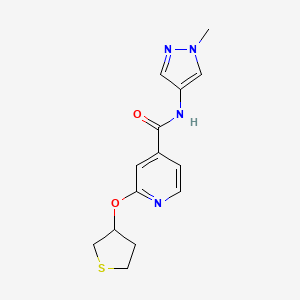
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)
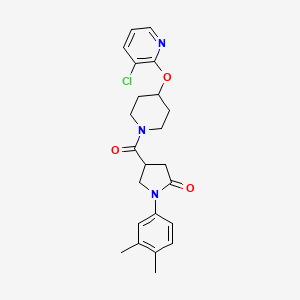
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)
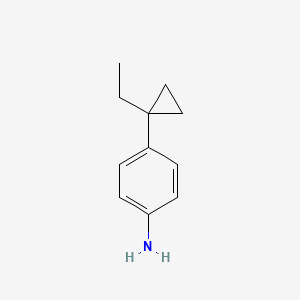
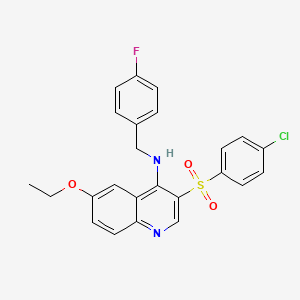
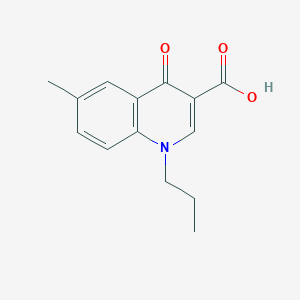
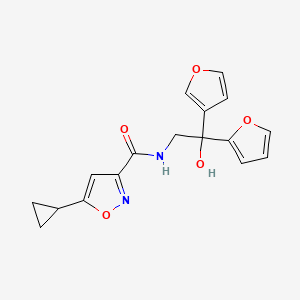
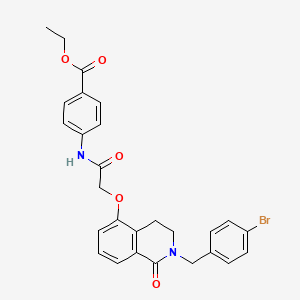
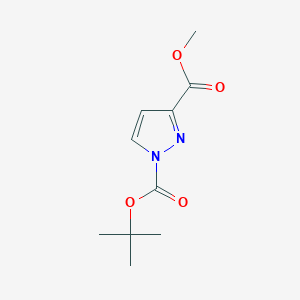
![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)
